molecular formula C13H13N3O3 B14871772 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14871772
M. Wt: 259.26 g/mol
InChI Key: GGKKQAXDQOXFEB-UHFFFAOYSA-N
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Description

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound with a complex structure that includes a pyridazinone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with hydrazine to form 2-methoxybenzohydrazide. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone ring. The final step involves the acetylation of the pyridazinone derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide.

    Reduction: Formation of 2-(3-(2-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)acetamide
  • 2-(4-Methoxyphenyl)acetamide
  • 2-(3,4-Dimethoxyphenyl)acetamide

Uniqueness

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C13H13N3O3/c1-19-11-5-3-2-4-9(11)10-6-7-13(18)16(15-10)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)

InChI Key

GGKKQAXDQOXFEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N

Origin of Product

United States

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